Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate (CAS: 116611-58-6) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position of a pentanoate backbone. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The compound is primarily used in peptide synthesis and medicinal chemistry research due to its role as a building block for introducing Boc-protected amino acid residues. It is typically handled in solutions (e.g., 10 mM stock) and stored at 2–8°C .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBMIUJJHTZBOT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent the decomposition of the Boc group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a chiral compound with applications in organic chemistry and pharmaceutical development. It contains a pentanoate backbone with a tert-butoxycarbonyl protecting group attached to the amino group, which enhances its stability and reactivity.
Applications in Scientific Research
This compound is primarily used as a chiral building block in synthesizing bioactive compounds.
Pharmaceutical Development
- Intermediate in Synthesis: It serves as an intermediate in synthesizing various bioactive compounds.
- Drug Synthesis: The compound's structural features enable it to interact with biological systems, making it a candidate for pharmaceutical development. Its derivatives can exhibit significant pharmacological properties.
- (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: It can be employed to synthesize Sacubitril, a neprilysin inhibitor used with valsartan to decrease the risk of cardiovascular death and heart failure hospitalization in chronic heart failure patients .
- Building Block: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a building block in the synthesis of various pharmaceuticals and could be useful for treating bacterial infectious diseases .
Organic Synthesis
- Chiral Building Block: It serves as a chiral building block in organic synthesis.
- Versatile Intermediate: The compound features both an ester and an amine functional group, making it a versatile intermediate in various methodologies. Its stability and ease of deprotection make it valuable in synthetic methodologies.
Comparison with Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate | Contains a benzyloxycarbonyl protecting group | Offers different stability characteristics compared to Boc |
| Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}pentanoate | Features a fluorenylmethoxycarbonyl protecting group | Provides distinct steric effects influencing reactivity |
| Pentanoic acid, 5-amino-2-methyl-, methyl ester hydrochloride | Lacks tert-butoxycarbonyl protection but retains ester functionality | Different solubility and reactivity due to hydrochloride form |
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The Boc group provides acid-labile protection, while the methyl ester enhances solubility in organic solvents. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Solubility and Stability Data
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate, also known as Boc-Lys-OtBu, is an organic compound that plays a significant role in various biological and chemical applications. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
- Chemical Formula : C₁₅H₃₀N₂O₄
- Molecular Weight : 302.41 g/mol
- CAS Number : 7750-42-7
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pentanoate moiety, making it a valuable building block in peptide synthesis.
Biological Activity
This compound exhibits various biological activities primarily due to its structural characteristics that facilitate interactions with biological macromolecules.
Enzyme Inhibition
Recent studies have highlighted the compound's role as a potential inhibitor of specific enzymes, particularly nicotinamide N-methyltransferase (NNMT). NNMT is involved in methylation processes that affect gene expression and metabolic pathways. The inhibition of NNMT by various analogs has been documented, suggesting that modifications to the Boc group can significantly alter inhibitory potency:
- IC₅₀ Values : Some bisubstrate analogs showed IC₅₀ values in the low micromolar range, indicating effective inhibition of NNMT activity. For instance, certain modifications resulted in a nearly 1000-fold increase in inhibition potency compared to standard compounds .
Peptide Synthesis Applications
This compound is extensively used in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc protecting group can be easily removed under acidic conditions, allowing for selective deprotection and subsequent reactions:
- Synthesis Methodology : The typical synthesis involves esterification of the corresponding amino acid with methanol, followed by the introduction of the Boc group using tert-butyl chloroformate. This method ensures high yields and purity of the final product .
Case Studies
- Inhibition Studies on NNMT :
- Peptide Synthesis Efficiency :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
